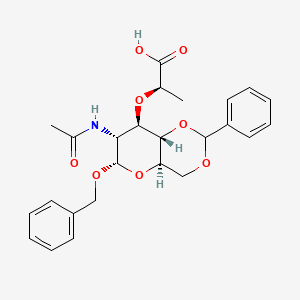

alpha-Benzyl-4,6-O-benzylidene-muramic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19-,20-,21-,22-,24?,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPMVSNCFXDOJX-BKIFYLKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of alpha-Benzyl-4,6-O-benzylidene-muramic acid

This guide provides a comprehensive overview of the chemical synthesis and detailed characterization of alpha-Benzyl-4,6-O-benzylidene-muramic acid, a key intermediate in the synthesis of various bacterial cell wall components and immunological probes. This document is intended for researchers, scientists, and professionals in the fields of carbohydrate chemistry, microbiology, and drug development.

Introduction: The Significance of Muramic Acid Derivatives

N-acetylmuramic acid (NAM) is a central building block of peptidoglycan, the essential polymer that constitutes the bacterial cell wall.[1] The structural integrity and biological functions of peptidoglycan make its biosynthetic pathway a prime target for antibiotics.[2] Consequently, synthetic derivatives of muramic acid are invaluable tools for studying peptidoglycan biosynthesis, bacterial cell wall recycling, and the host's innate immune response to bacterial components.[3][4] The title compound, this compound, serves as a versatile protected precursor for the synthesis of more complex glycopeptides and probes designed to investigate these fundamental biological processes.[5] The benzyl and benzylidene protecting groups offer strategic advantages for regioselective modifications at other positions of the muramic acid scaffold.

Part 1: Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with commercially available starting materials and involves key protection and etherification reactions. The overall synthetic strategy focuses on the selective protection of hydroxyl groups to enable the introduction of the benzyl glycoside and the lactate moiety.

Synthetic Pathway Overview

The synthesis commences with the protection of the anomeric hydroxyl of N-acetylglucosamine as a benzyl glycoside, followed by the regioselective protection of the 4- and 6-hydroxyl groups as a benzylidene acetal. The final key step is the etherification of the 3-hydroxyl group with a lactate precursor to introduce the characteristic carboxyethyl group of muramic acid.

Sources

- 1. Benzylidene Acetals [organic-chemistry.org]

- 2. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrospray tandem mass spectrometry for analysis of native muramic acid in whole bacterial cell hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revroum.lew.ro [revroum.lew.ro]

An In-Depth Technical Guide to the Chemical Properties of alpha-Benzyl-4,6-O-benzylidene-muramic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Protected Muramic Acid Building Block

N-acetylmuramic acid (MurNAc) is a cornerstone of bacterial life, forming an essential component of the peptidoglycan layer that encases bacterial cells.[1] This unique monosaccharide, absent in eukaryotes, represents a prime target for the development of novel antibacterial agents and immunomodulatory compounds. The synthesis of complex peptidoglycan fragments, probes to study bacterial cell wall biosynthesis, and muramyl dipeptide (MDP) analogues with therapeutic potential invariably requires a robust and versatile synthetic strategy.[2][3] Central to such strategies is the use of meticulously protected building blocks of MurNAc.

This technical guide delves into the chemical properties of a pivotal, orthogonally protected derivative: alpha-Benzyl-4,6-O-benzylidene-muramic acid . The strategic installation of the benzyl glycoside and the benzylidene acetal serves to mask the reactive hydroxyl groups, thereby enabling selective modifications at other positions of the muramic acid scaffold. This guide will provide a comprehensive overview of its synthesis, chemical reactivity, and spectroscopic characterization, offering valuable insights for researchers engaged in the fields of carbohydrate chemistry, medicinal chemistry, and microbiology.

Structural Elucidation and Physicochemical Properties

This compound is a synthetic derivative of N-acetylmuramic acid where the anomeric hydroxyl group is protected as a benzyl ether and the 4- and 6-hydroxyl groups are protected as a benzylidene acetal. This strategic protection leaves the 2-acetamido group and the 3-O-lactyl carboxylic acid as key points for further chemical modification.

| Property | Value |

| CAS Number | 19229-57-3[4] |

| Molecular Formula | C₂₅H₂₉NO₈[4] |

| Molecular Weight | 471.5 g/mol [4] |

| Appearance | White Solid[1] |

| Melting Point | 243-245°C[1] |

| Storage | 2°C - 8°C, in a well-closed container[4] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the commercially available D-glucosamine. The following protocol is a representative synthesis based on established methodologies for preparing protected muramic acid derivatives.[5][6]

Overall Synthetic Workflow

The synthesis can be conceptualized in three main stages:

-

Protection of the Glucosamine Backbone: This involves the protection of the amine and the anomeric hydroxyl, followed by the formation of the benzylidene acetal.

-

Introduction of the Lactyl Moiety: Etherification at the 3-hydroxyl group with a lactate derivative.

-

Final N-Acetylation: Acetylation of the amino group to yield the final product.

Sources

- 1. glycane.com [glycane.com]

- 2. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. pubs.acs.org [pubs.acs.org]

biological activity of alpha-Benzyl-4,6-O-benzylidene-muramic acid

An In-depth Technical Guide to the Synthesis and Biological Significance of α-Benzyl-4,6-O-benzylidene-muramic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of α-Benzyl-4,6-O-benzylidene-muramic acid, a pivotal molecule in the fields of immunology and microbiology. We will delve into its structural significance, the rationale behind its synthesis, and its crucial role as a precursor to potent biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage muramic acid chemistry for advanced applications.

The Central Role of Muramic Acid in Biology

N-acetylmuramic acid (NAM) is an amino sugar acid that, along with N-acetylglucosamine (NAG), forms the glycan backbone of peptidoglycan. This essential polymer constitutes the cell wall of most bacteria, providing structural integrity and protection against osmotic stress.[1][2] The unique presence of NAM in bacteria makes peptidoglycan a primary target for the host's innate immune system, which recognizes it as a pathogen-associated molecular pattern (PAMP). Consequently, fragments of peptidoglycan containing NAM are potent modulators of the immune response.

However, the chemical complexity of NAM, with its multiple reactive hydroxyl and carboxyl groups, presents a significant challenge for selective modification. To harness its biological potential, chemists rely on protecting group strategies to isolate specific functionalities. This is where α-Benzyl-4,6-O-benzylidene-muramic acid emerges as a cornerstone of synthetic carbohydrate chemistry.

Structural Analysis and the Rationale for Protection

α-Benzyl-4,6-O-benzylidene-muramic acid is not typically studied for its direct biological activity but is prized as a key synthetic intermediate.[3][4][5] Its structure is designed for maximum stability and synthetic versatility.

-

α-Benzyl Glycoside: The anomeric (C1) hydroxyl group is protected as a benzyl ether. This is crucial for several reasons:

-

It prevents anomerization, locking the sugar in the α-configuration.

-

It blocks the reactivity of the most reactive hydroxyl group, preventing unwanted glycosylation reactions.

-

The benzyl group is stable to a wide range of reaction conditions but can be cleanly removed later via catalytic hydrogenation.

-

-

4,6-O-Benzylidene Acetal: The hydroxyl groups at the C4 and C6 positions are protected simultaneously by forming a benzylidene acetal.

-

This rigid cyclic acetal structure protects these two positions from oxidation, acylation, or other modifications.

-

It directs subsequent reactions to the remaining free hydroxyl group at the C3 position, which is the attachment point for the lactyl moiety characteristic of muramic acid.

-

-

Carboxylic Acid: The carboxyl group of the lactyl side chain remains free, allowing for the coupling of amino acids or peptides to form derivatives like muramyl dipeptide (MDP).[6]

The strategic placement of these protecting groups renders the molecule an ideal scaffold for building complex glycopeptides and metabolic probes.

Caption: Key protecting groups on the muramic acid scaffold.

Application in the Synthesis of Immunomodulators

The most significant application of α-Benzyl-4,6-O-benzylidene-muramic acid is in the synthesis of muramyl dipeptide (MDP) and its analogs. MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the minimal structural component of peptidoglycan that can trigger a potent immune response, making it a powerful vaccine adjuvant.[6]

Synthetic Workflow: From Protected Muramic Acid to MDP

The synthesis leverages the free carboxylic acid on the protected muramic acid core.

-

Peptide Coupling: The carboxyl group is activated (e.g., using DCC/NHS) and coupled to the N-terminus of a protected dipeptide, typically L-Ala-D-iGln-OR.

-

Deprotection: The protecting groups (benzyl, benzylidene, and peptide ester) are removed, most commonly in a single step via catalytic hydrogenation (e.g., using Pd/C and H₂ gas). This reveals the final, biologically active MDP molecule.

Derivatives such as MDP-C, a novel immunostimulator, have been synthesized using this intermediate to enhance responses to antigens like the hepatitis B surface antigen.[7] These molecules function by engaging intracellular pattern recognition receptors, primarily NOD2, which triggers a signaling cascade leading to the production of pro-inflammatory cytokines and the activation of adaptive immunity.

Caption: Synthetic pathway to Muramyl Dipeptide (MDP).

Crafting Probes for Peptidoglycan Research

Understanding the dynamics of bacterial cell wall synthesis and remodeling is critical for developing new antibiotics. α-Benzyl-4,6-O-benzylidene-muramic acid serves as a precursor for the synthesis of NAM-based metabolic probes.[1][8] These probes are modified with bioorthogonal functional groups, such as azides or alkynes, which do not interfere with biological processes.

Experimental Workflow: Metabolic Labeling

-

Probe Synthesis: The protected muramic acid is chemically modified to introduce a bioorthogonal handle, for example, by acylating the 2-amino group with an alkyne-containing acid.[9]

-

Metabolic Incorporation: The synthesized NAM probe is introduced to a bacterial culture. Bacteria with active peptidoglycan recycling pathways internalize the probe and incorporate it into their cell walls.[1][10]

-

Fluorescent Tagging: After incorporation, the bacteria are treated with a fluorescent reporter molecule containing the complementary bioorthogonal group (e.g., an azide-fluorophore for an alkyne-probe). A "click chemistry" reaction, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), covalently attaches the fluorophore to the cell wall.[9]

-

Visualization: The now-fluorescent bacterial cell walls can be visualized using advanced microscopy techniques, providing unprecedented insight into cell growth, division, and the effects of antibiotics.[8]

This strategy has revealed that masking the carboxylic acid with a methyl ester can improve the uptake and incorporation of these probes, allowing for more efficient labeling at lower concentrations.[1][10]

Protocols and Data

Protocol 1: Synthesis of a Protected Muramyl-Amino Acid

This is a representative protocol based on established methodologies.[6]

-

Solubilization: Dissolve α-Benzyl-4,6-O-benzylidene-muramic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DMF.

-

Activation: Cool the solution to 0°C in an ice bath. Add dicyclohexylcarbodiimide (DCC, 1.1 eq) and stir at 0°C for 1 hour, then at room temperature for 4 hours. A white precipitate of dicyclohexylurea will form.

-

Coupling: In a separate flask, dissolve the desired amino acid benzyl ester (e.g., L-Alanine benzyl ester, 1.2 eq) in anhydrous DMF.

-

Reaction: Filter the activated ester solution to remove the precipitate and add the filtrate to the amino acid solution. Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting protected glycopeptide by silica gel column chromatography.

Data Summary Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| α-Benzyl-4,6-O-benzylidene-muramic acid | 19229-57-3 | C₂₅H₂₉NO₈ | 471.50 | Protected Synthetic Intermediate |

| Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid Methyl Ester | 4389984-71-2 | C₂₆H₃₁NO₈ | 485.53 | Intermediate for probe synthesis |

| N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) | 53678-77-6 | C₁₉H₃₂N₄O₁₁ | 492.48 | Immunomodulator, NOD2 Agonist |

Conclusion and Future Perspectives

While α-Benzyl-4,6-O-benzylidene-muramic acid itself does not possess significant direct biological activity, it is an indispensable tool in chemical biology and medicinal chemistry. Its carefully designed structure provides a stable and versatile platform for the synthesis of molecules that are profoundly active. Its primary contributions lie in enabling the creation of:

-

Potent Immunomodulators and Vaccine Adjuvants: By serving as the scaffold for MDP and its analogs, it has advanced our understanding of innate immunity and contributed to the development of next-generation vaccines.

-

Sophisticated Metabolic Probes: It allows for the construction of chemical tools to study the intricate and dynamic processes of bacterial cell wall biosynthesis, opening new avenues for antibiotic discovery.

Future work will undoubtedly continue to leverage this key intermediate to build novel glycopeptides with tailored immunomodulatory profiles, develop more efficient and less invasive probes for studying host-pathogen interactions, and design new antibacterial agents that target peptidoglycan synthesis by mimicking its structure.

References

-

Jana, S., et al. (2017). Synthesis of Novel Muramic Acid Derivatives and Their Interaction with Lysozyme: Action of Lysozyme Revisited. ResearchGate. Available at: [Link][11]

-

Mandal, S. S., et al. (2017). Synthesis of novel muramic acid derivatives and their interaction with lysozyme. PubMed. Available at: [Link][12]

-

Wodzanowski, K. A., et al. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology. Available at: [Link][10]

-

DeMeester, K. E. (2020). Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response. University of Delaware. Available at: [Link][8]

-

Wodzanowski, K. A., et al. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. PubMed Central. Available at: [Link][1]

-

GlpBio (n.d.). Ac-α-benzyl-4,6-O-benzylidene-muramic acid. GlpBio. Available at: [Link][3]

-

DeMeester, K. E., et al. (2020). A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. National Institutes of Health. Available at: [Link][9]

-

Ren, K., et al. (2005). A novel immunostimulator, N-[alpha-O-benzyl-N-(acetylmuramyl)-L-alanyl-D-isoglutaminyl]-N6-trans-(m-nitrocinnamoyl)-L-lysine, and its adjuvancy on the hepatitis B surface antigen. PubMed. Available at: [Link][7]

-

Kusumoto, S., et al. (1976). Immunoadjuvant activities of synthetic N-acetyl-muramyl-peptides or -amino acids. PubMed. Available at: [Link][6]

Sources

- 1. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glycane.com [glycane.com]

- 3. 美国GlpBio - Ac-α-benzyl-4,6-O-benzylidene-muramic acid | Cas# 2862-03-5 [glpbio.cn]

- 4. biosynth.com [biosynth.com]

- 5. shop.bachem.com [shop.bachem.com]

- 6. Immunoadjuvant activities of synthetic N-acetyl-muramyl-peptides or -amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel immunostimulator, N-[alpha-O-benzyl-N-(acetylmuramyl)-L-alanyl-D-isoglutaminyl]-N6-trans-(m-nitrocinnamoyl)-L-lysine, and its adjuvancy on the hepatitis B surface antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]

- 9. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of novel muramic acid derivatives and their interaction with lysozyme: Action of lysozyme revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to α-Benzyl-4,6-O-benzylidene-muramic Acid in Advanced Glycochemistry

Abstract

This technical guide provides an in-depth exploration of α-Benzyl-4,6-O-benzylidene-muramic acid, a pivotal synthetic intermediate in the fields of glycochemistry, immunology, and drug discovery. The strategic placement of the benzyl and benzylidene protecting groups facilitates precise chemical manipulations of the muramic acid scaffold, enabling the synthesis of complex biomolecules such as peptidoglycan fragments and muramyl dipeptides (MDPs). This document will detail the synthesis of this intermediate, elucidate the rationale behind the chosen protecting group strategy, provide detailed experimental protocols, and showcase its application in the construction of immunologically active compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Significance of Muramic Acid Derivatives

N-acetylmuramic acid (NAM) is a unique amino sugar acid that, along with N-acetylglucosamine (NAG), forms the carbohydrate backbone of bacterial peptidoglycan.[1] This essential polymer provides structural integrity to the bacterial cell wall, making its biosynthesis a key target for antibiotics.[2] Furthermore, fragments of peptidoglycan, such as muramyl dipeptide (MDP), are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs), triggering a cascade of immune responses.[3]

The chemical synthesis of muramic acid derivatives and peptidoglycan fragments is therefore of paramount importance for:

-

Drug Discovery: Developing novel antibiotics that inhibit peptidoglycan biosynthesis.

-

Immunology: Investigating the mechanisms of innate immunity and developing vaccine adjuvants and immunomodulators.[3]

-

Diagnostics: Creating probes to study bacterial cell wall dynamics and metabolism.[2]

To achieve these goals, chemists require versatile and selectively protected muramic acid building blocks. α-Benzyl-4,6-O-benzylidene-muramic acid serves as an exemplary intermediate, offering a stable yet selectively cleavable protection scheme that allows for further functionalization at the carboxylic acid, the C-2 amine (once deprotected), and the C-3 hydroxyl group of the lactyl moiety.

The Synthetic Pathway: A Deliberate Strategy of Protection

The synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid is a multi-step process that relies on a carefully orchestrated protecting group strategy. The benzyl group at the anomeric position (C-1) and the benzylidene acetal across the C-4 and C-6 hydroxyls provide robust protection under a variety of reaction conditions, while allowing for eventual deprotection via hydrogenolysis.[4][5]

The synthesis can be conceptually broken down into three key stages:

-

Protection of the Glucosamine Scaffold: Starting from D-(+)-glucosamine hydrochloride, the amino group is protected, followed by the introduction of the benzyl glycoside and the benzylidene acetal.

-

Introduction of the Lactyl Moiety: The C-3 hydroxyl group is etherified with a lactate precursor to form the characteristic muramic acid structure.

-

N-Acetylation: The amino-protecting group is removed and replaced with an acetyl group to yield the final target compound.

The following diagram illustrates the overall synthetic workflow:

Caption: Synthetic workflow for α-Benzyl-4,6-O-benzylidene-muramic acid.

Rationale for Protecting Group Selection

-

N-Benzyloxycarbonyl (Cbz) Group: The synthesis often commences with the protection of the C-2 amino group with a benzyloxycarbonyl (Cbz) group. The Cbz group is stable to the acidic conditions of the subsequent Fischer glycosylation and benzylidene acetal formation but can be readily removed by catalytic hydrogenation, which is compatible with the deprotection of the benzyl ether and benzylidene acetal.[2][6]

-

Benzyl (Bn) Glycoside: The anomeric position is protected as a benzyl glycoside. This serves two purposes: it protects the anomeric hydroxyl from participating in unwanted side reactions, and it imparts stability to both acidic and basic conditions.[7]

-

Benzylidene Acetal: The 4,6-hydroxyl groups are protected as a benzylidene acetal. This is a common strategy in carbohydrate chemistry to protect cis-diols in a six-membered ring. The acetal is stable to a wide range of reagents but can be removed under acidic conditions or, more conveniently in this synthetic scheme, via hydrogenolysis.[5][8]

Experimental Protocols

The following protocols are representative procedures synthesized from established methodologies in carbohydrate chemistry.[2][6] Researchers should adapt these protocols based on their specific laboratory conditions and analytical capabilities.

Synthesis of Benzyl 2-(Benzyloxycarbonylamino)-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Intermediate)

-

N-Protection: To a solution of D-(+)-glucosamine hydrochloride in a 1:1 mixture of THF and water, add sodium bicarbonate. Cool the mixture in an ice bath and add N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). Stir overnight at room temperature.

-

Fischer Glycosylation: Concentrate the reaction mixture and dissolve the residue in benzyl alcohol. Add acetyl chloride dropwise and heat the reaction to 80°C.

-

Benzylidene Acetal Formation: After cooling, add N,N-dimethylformamide (DMF), benzaldehyde dimethyl acetal, and a catalytic amount of p-toluenesulfonic acid (pTSA). Stir at room temperature under reduced pressure to remove methanol.

-

Purification: Purify the crude product by silica gel column chromatography to yield the title intermediate as a white solid.

Synthesis of N-Cbz-α-Benzyl-4,6-O-benzylidene-muramic Acid (Intermediate)

-

Alkylation: Dissolve the product from section 3.1 in anhydrous THF and cool to -20°C. Add sodium hydride (60% dispersion in mineral oil) portion-wise, followed by (S)-(-)-2-bromopropionic acid. Stir at -20°C and allow to slowly warm to room temperature.

-

Work-up: Quench the reaction with water and extract with an organic solvent. Purify by column chromatography.

Synthesis of α-Benzyl-4,6-O-benzylidene-muramic Acid (Target Compound)

-

N-Deprotection: Dissolve the N-Cbz protected intermediate in a suitable solvent system (e.g., THF:H₂O:AcOH). Add Pearlman's catalyst (Pd(OH)₂/C) and stir under a hydrogen atmosphere overnight.[2]

-

N-Acetylation: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. Dissolve the resulting 2-amino muramic acid derivative in methanol. Add acetic anhydride and stir at room temperature.

-

Purification: Purify the final product by recrystallization or column chromatography to obtain α-Benzyl-4,6-O-benzylidene-muramic acid.

Physicochemical and Spectroscopic Data

The identity and purity of α-Benzyl-4,6-O-benzylidene-muramic acid should be confirmed by a combination of physical and spectroscopic methods.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₉NO₈ | [9][10] |

| Molecular Weight | 471.5 g/mol | [9][10] |

| Appearance | White crystalline solid | |

| Storage | 2-8°C | [9] |

Representative Spectroscopic Data:

While specific spectra should be acquired for each synthesized batch, the following are expected characteristic signals:

-

¹H NMR (in CDCl₃): Signals corresponding to the aromatic protons of the benzyl and benzylidene groups, the anomeric proton, the carbohydrate ring protons, the lactyl moiety protons, and the N-acetyl protons.

-

¹³C NMR (in CDCl₃): Resonances for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, the acetal carbon, the anomeric carbon, and the carbons of the sugar ring and lactyl group.[11]

-

Mass Spectrometry (ESI-MS): A peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion.

-

Infrared (IR) Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretches of the amide and carboxylic acid, and aromatic C-H stretches.

Application as a Synthetic Intermediate: Synthesis of Muramyl Dipeptide (MDP)

A primary application of α-Benzyl-4,6-O-benzylidene-muramic acid is in the synthesis of muramyl dipeptide (MDP) and its analogues. MDP is a potent activator of the innate immune system.[3] The protected muramic acid allows for the selective coupling of a dipeptide to its carboxylic acid functionality.

Caption: General scheme for the synthesis of Muramyl Dipeptide (MDP) from the title intermediate.

Experimental Workflow: MDP Synthesis

-

Peptide Coupling: Dissolve α-Benzyl-4,6-O-benzylidene-muramic acid and the protected dipeptide (e.g., L-Ala-D-isoGln-OBn) in an appropriate solvent like DMF. Add a coupling agent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt). Stir the reaction at room temperature until completion.[12][13]

-

Purification: Filter off the dicyclohexylurea byproduct and purify the protected MDP by column chromatography.

-

Global Deprotection: Dissolve the protected MDP in a suitable solvent and perform catalytic hydrogenation (e.g., using Pd/C and a hydrogen atmosphere) to simultaneously remove the benzyl ester from the dipeptide, and the benzyl glycoside and benzylidene acetal from the muramic acid moiety.[5]

-

Final Purification: Purify the final MDP product by preparative HPLC or recrystallization.

Deprotection Strategies

The removal of the benzyl and benzylidene protecting groups is a critical final step in the synthesis of many target molecules. Catalytic transfer hydrogenation offers a mild and efficient method for this transformation, avoiding the need for handling flammable hydrogen gas.[5]

A typical procedure involves treating the protected compound with a hydrogen donor like triethylsilane in the presence of a palladium catalyst (e.g., 10% Pd/C) in a solvent such as methanol at room temperature.[5] This method effectively cleaves both the benzyl ether and the benzylidene acetal.

Conclusion

α-Benzyl-4,6-O-benzylidene-muramic acid is a strategically designed and highly valuable intermediate for the synthesis of complex glycoconjugates. Its robust yet selectively removable protecting groups provide chemists with the flexibility needed to construct intricate molecules with high precision. The applications of this compound in the synthesis of immunomodulatory agents like muramyl dipeptide underscore its importance in advancing our understanding of host-pathogen interactions and in the development of new therapeutics and vaccine adjuvants. The synthetic routes and protocols outlined in this guide provide a solid foundation for researchers to utilize this powerful tool in their scientific pursuits.

References

-

Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology. [Link]

-

Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education. [Link]

-

A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. National Institutes of Health (NIH). [Link]

-

Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis. National Institutes of Health (NIH). [Link]

-

A robust synthesis of N-glycolyl muramyl dipeptide via azidonitration/reduction. Organic & Biomolecular Chemistry. [Link]

-

Benzylidene protection of diol. Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. [Link]

-

Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. PubMed Central. [Link]

-

Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry. [Link]

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. National Institutes of Health (NIH). [Link]

-

Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy. National Institutes of Health (NIH). [Link]

-

Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. ResearchGate. [Link]

- Muramyl dipeptides and process for preparation thereof.

-

Scheme 5. Coupling of N-acetylmuramic acid with dipeptide. ResearchGate. [Link]

-

SYNTHESIS OF BENZYLIDENE ACETALS OF N-ACETYL-N-METHYL GLUCAMINE. Revue Roumaine de Chimie. [Link]

Sources

- 1. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 2. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. biosynth.com [biosynth.com]

- 10. shop.bachem.com [shop.bachem.com]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. WO2023161962A1 - Muramyl dipeptides and process for preparation thereof - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

The Strategic Synthesis of α-Benzyl-4,6-O-benzylidene-muramic Acid: A Cornerstone for Peptidoglycan Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of Muramic Acid

The bacterial cell wall, a formidable fortress essential for survival, is composed of a unique polymer called peptidoglycan. At the heart of this structure lies N-acetylmuramic acid (NAM), a molecule that has captivated the attention of scientists for decades. The intricate network of peptidoglycan, cross-linked through peptide stems attached to NAM, provides structural integrity to the bacterial cell, making its biosynthesis a prime target for antibiotic intervention. The study of peptidoglycan synthesis, degradation, and its role in eliciting an immune response necessitates access to well-defined, chemically pure fragments of this complex polymer. This has driven the development of sophisticated synthetic strategies to produce muramic acid derivatives, which serve as crucial building blocks for assembling larger peptidoglycan structures and for developing novel therapeutics. This guide provides a comprehensive overview of the discovery and synthesis of a key intermediate, α-Benzyl-4,6-O-benzylidene-muramic acid, highlighting the strategic chemical decisions that have enabled significant advancements in the field.

The Rationale for a Protected Intermediate: A Tale of Benzyl and Benzylidene Groups

The synthesis of complex carbohydrates like muramic acid is a delicate dance of protecting and deprotecting various functional groups. The choice of protecting groups is paramount, as they must be stable under a variety of reaction conditions and yet be removable with high selectivity. In the case of α-Benzyl-4,6-O-benzylidene-muramic acid, the benzyl and benzylidene groups were strategically chosen for their distinct and complementary properties.

The benzyl ether at the anomeric position (C1) serves several critical functions. Firstly, it locks the anomeric center in the alpha configuration, preventing anomerization during subsequent synthetic steps. Secondly, benzyl ethers are known for their robustness, being stable to a wide range of acidic and basic conditions commonly employed in organic synthesis. This stability allows for chemical manipulations at other positions of the muramic acid scaffold without disturbing the anomeric center. Finally, the benzyl group can be readily removed under mild conditions via catalytic hydrogenation, a clean and efficient deprotection method.

The 4,6-O-benzylidene acetal is another cornerstone of this synthetic strategy. This cyclic acetal effectively protects the primary hydroxyl group at C6 and the secondary hydroxyl group at C4 simultaneously. The formation of the rigid benzylidene acetal ring also helps to lock the pyranose ring in a more defined conformation, which can influence the stereochemical outcome of reactions at other positions. Like the benzyl ether, the benzylidene acetal is stable to a variety of reaction conditions but can be selectively cleaved under acidic conditions to reveal the 4- and 6-hydroxyl groups. This differential deprotection strategy is crucial for the regioselective introduction of other functional groups or for the elongation of the carbohydrate chain.

The logical relationship between the starting material and the final protected muramic acid is depicted in the workflow below:

Figure 1: A conceptual workflow illustrating the key transformations in the synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid.

A Modular and Scalable Synthetic Protocol

The synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid is a multi-step process that begins with the readily available starting material, D-(+)-glucosamine hydrochloride. The following protocol outlines a robust and scalable route to a key 2-amino muramic acid intermediate, which is then N-acetylated to yield the final product.[1]

Part 1: Synthesis of the 2-Amino Muramic Acid Precursor

Step 1: N-Protection of D-(+)-Glucosamine

The initial step involves the protection of the amino group of D-(+)-glucosamine hydrochloride. A common and effective protecting group for this purpose is the benzyloxycarbonyl (Cbz) group.

-

Reaction: D-(+)-glucosamine hydrochloride is treated with N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) in the presence of a base such as sodium bicarbonate in a mixed solvent system (e.g., THF/water).

-

Rationale: The Cbz group is stable under the conditions required for the subsequent steps but can be cleanly removed by catalytic hydrogenation, often concurrently with the anomeric benzyl ether.

Step 2: Fischer Glycosylation for Anomeric Benzylation

The anomeric hydroxyl group is converted to a benzyl ether through a Fischer glycosylation reaction.

-

Reaction: The N-Cbz protected glucosamine is dissolved in benzyl alcohol, and a catalytic amount of acetyl chloride is added. The reaction is typically heated.

-

Rationale: This reaction establishes the thermodynamically favored α-anomer. The benzyl group, as previously discussed, provides robust protection.

Step 3: Formation of the 4,6-O-Benzylidene Acetal

The 4- and 6-hydroxyl groups are protected as a benzylidene acetal.

-

Reaction: The product from the previous step is reacted with benzaldehyde dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid (pTSA) in an anhydrous solvent like DMF.

-

Rationale: This reaction selectively protects the 4,6-diol, leaving the 3-hydroxyl group available for the subsequent etherification.

Step 4: Williamson Ether Synthesis for Lactyl Ether Formation

The crucial lactyl ether moiety is introduced at the 3-hydroxyl position.

-

Reaction: The 3-hydroxyl group is deprotonated with a strong base, such as sodium hydride, at low temperature. This is followed by the addition of an (S)-2-halopropionic acid derivative (e.g., (S)-(-)-2-bromopropionic acid).

-

Rationale: This step establishes the correct stereochemistry of the lactic acid side chain, which is critical for the biological activity of muramic acid derivatives. Careful temperature control is essential to prevent side reactions.[1]

Step 5: N-Deprotection

The Cbz protecting group is removed to yield the free amine.

-

Reaction: The Cbz group is removed by catalytic hydrogenation using a palladium catalyst, such as palladium hydroxide on carbon (Pearlman's catalyst), in a suitable solvent system.

-

Rationale: This deprotection is typically clean and high-yielding, providing the key 2-amino muramic acid intermediate.

Part 2: N-Acetylation to Yield the Final Product

The final step is the N-acetylation of the 2-amino muramic acid precursor.

Step 6: Selective N-Acetylation

-

Reaction: The 2-amino muramic acid derivative is dissolved in a solvent such as methanol, and a base like sodium carbonate is added. Acetic anhydride or an activated acetic acid derivative (e.g., N-hydroxysuccinimide ester of acetic acid) is then added portion-wise.[2]

-

Rationale: This reaction selectively acetylates the more nucleophilic amino group. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product can be purified by filtration and recrystallization or column chromatography.

The overall synthetic pathway is visualized in the following diagram:

Figure 2: A detailed workflow for the synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid.

Characterization and Physicochemical Properties

The successful synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid must be confirmed by a suite of analytical techniques.

| Property | Value |

| Molecular Formula | C₂₅H₂₉NO₈ |

| Molecular Weight | 471.50 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | Consistent with the assigned structure, showing characteristic peaks for the benzyl, benzylidene, acetyl, and pyranose protons. |

| ¹³C NMR | Consistent with the assigned structure, showing the correct number of carbon signals. |

| Mass Spectrometry | ESI-MS should show the expected [M+H]⁺ or [M+Na]⁺ ion. |

| Optical Rotation | A specific optical rotation value confirms the stereochemical integrity of the molecule. |

Applications in Drug Discovery and Development

α-Benzyl-4,6-O-benzylidene-muramic acid is not an end in itself but rather a versatile intermediate for the synthesis of more complex and biologically relevant molecules. Its strategic protection allows for selective modifications at the carboxyl group of the lactic acid moiety and, after deprotection of the benzylidene group, at the 4- and 6-hydroxyl positions.

-

Synthesis of Muramyl Peptides: The carboxylic acid can be coupled with various amino acids and peptides to generate muramyl peptides, such as muramyl dipeptide (MDP), which are potent immunomodulators.[3]

-

Assembly of Peptidoglycan Fragments: This protected muramic acid can be used as a glycosyl acceptor in glycosylation reactions to form disaccharides, such as the repeating unit of peptidoglycan, N-acetylglucosaminyl-(β1→4)-N-acetylmuramic acid (GlcNAc-MurNAc).

-

Development of Enzyme Inhibitors: Modified muramic acid derivatives are used to synthesize inhibitors of enzymes involved in peptidoglycan biosynthesis, such as Mur ligases, which are attractive targets for novel antibiotics.

The utility of this key intermediate is illustrated in the following pathway diagram:

Figure 3: Synthetic utility of α-Benzyl-4,6-O-benzylidene-muramic acid in the development of biologically active molecules.

Conclusion

The discovery and development of a robust synthetic route to α-Benzyl-4,6-O-benzylidene-muramic acid represent a significant achievement in carbohydrate chemistry. The judicious choice of protecting groups has provided the scientific community with a versatile and valuable building block for the synthesis of complex peptidoglycan fragments and immunomodulatory molecules. This in-depth guide has illuminated the chemical logic behind its synthesis and underscored its continued importance in the quest for new antibiotics and a deeper understanding of bacterial physiology and host-pathogen interactions. The legacy of early pioneers in peptidoglycan research, such as Jean-Marie Ghuysen, continues to inspire the development of innovative synthetic strategies that are essential for advancing the frontiers of chemical biology and medicine.

References

- A robust synthesis of N-glycolyl muramyl dipeptide via azidonitration/reduction. Organic & Biomolecular Chemistry.

- Selective Acetylation of Non-anomeric Groups of per-O-Trimethylsilylated Sugars.

- Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy.

- Selective N‐Deacetylation and Functionalization of Aminosugars.

- A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan.

- Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of α-Benzyl-4,6-O-benzylidene-muramic Acid: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Significance of Protected Muramic Acid

In the intricate world of glycobiology and bacterial pathogenesis, N-acetylmuramic acid (NAM) stands as a cornerstone. It is an essential monosaccharide ether that, together with N-acetylglucosamine (NAG), forms the glycan backbone of peptidoglycan (PG), the rigid macromolecule that encases most bacteria.[1][2] This PG layer is critical for maintaining cell shape and protecting against osmotic lysis, making its biosynthesis a primary target for many life-saving antibiotics.[1]

To probe the complex enzymatic pathways of PG biosynthesis, recycling, and its role in eliciting immune responses, chemists must synthesize well-defined PG fragments.[1][3] This endeavor is impossible without the strategic use of protecting groups to temporarily mask reactive hydroxyl and carboxyl groups, thereby directing reactions to specific sites on the carbohydrate core.[4][5][6]

The subject of this guide, α-Benzyl-4,6-O-benzylidene-muramic acid (Molecular Formula: C₂₅H₂₉NO₈), is a pivotal intermediate in such synthetic campaigns.[][8] The 4,6-O-benzylidene group serves as a conformationally rigid protecting group for the C4 and C6 hydroxyls, while the α-benzyl glycoside protects the anomeric center.[9][10] Elucidating its precise structure is not merely an academic exercise; it is a critical quality control step that ensures the architectural integrity of the building blocks used to construct larger, biologically active molecules. This guide provides a comprehensive, field-proven approach to the synthesis and definitive structural confirmation of this key molecule, blending established protocols with the underlying chemical rationale.

Part 1: The Synthetic Imperative - A Logic-Driven Approach

The synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid is a multi-step process that requires careful control of regioselectivity and stereoselectivity. The following pathway represents a robust and scalable route, with each step chosen for a specific strategic advantage.

Core Synthetic Workflow

The synthesis begins with a commercially available glucosamine derivative and proceeds through a sequence of protection and functionalization steps to build the target molecule.

Caption: Synthetic pathway for α-Benzyl-4,6-O-benzylidene-muramic acid.

Causality Behind Experimental Choices:

-

Benzylidene Acetal Formation: The journey starts with the regioselective protection of the C4 and C6 hydroxyls of a glucosamine precursor.[11] Using a catalyst like copper(II) triflate (Cu(OTf)₂) with benzaldehyde dimethyl acetal is highly efficient, proceeding rapidly at room temperature.[10] This cyclic acetal not only protects these two positions but also locks the pyranose ring into a more rigid ⁴C₁ chair conformation, which can influence the stereochemical outcome of subsequent reactions.[4]

-

Lactyl Ether Installation: The formation of the characteristic 3-O-lactyl ether is what defines muramic acid. The hydroxyl at C3 is deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then acts as a nucleophile. Subsequent reaction with an electrophile like methyl (S)-2-chloropropionate or (R,S)-2-bromopropionate introduces the lactyl moiety.[11] This step is critical as it creates a new stereocenter. Using a racemic lactate precursor will result in a mixture of two diastereomers (the (R)-epimer, which is muramic acid, and the (S)-epimer, isomuramic acid), which are separable by chromatography.[11]

-

Anomeric Group Manipulation & Deprotection: The final steps involve modifying the anomeric position to install the α-benzyl group and hydrolyzing the methyl ester of the lactyl side chain to the required carboxylic acid. The α-benzyl group is a stable ether linkage that serves as a "permanent" protecting group throughout further synthetic steps and can be removed under mild catalytic hydrogenation conditions.[9][12]

Part 2: The Elucidation Workflow - A Triad of Analytical Validation

Confirming the identity and purity of the synthesized molecule is paramount. A single analytical technique is insufficient; a self-validating system relying on the orthogonal strengths of Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography is required for unambiguous structure elucidation.

Caption: Integrated workflow for structural validation.

A. Mass Spectrometry (MS): The Molecular Formula Gatekeeper

The first checkpoint is to confirm that the compound has the correct molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the tool of choice.

-

Trustworthiness: HRMS provides a mass measurement with high accuracy (typically <5 ppm error), which allows for the unambiguous determination of the molecular formula. For C₂₅H₂₉NO₈, the expected exact mass is a crucial validation point.[][8]

-

Expertise in Interpretation: Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.[13] Tandem MS (MS/MS) experiments can provide further structural support by inducing fragmentation.[13] Characteristic losses would include the benzyl group (loss of 91 Da), cleavage of the lactyl side chain, and fragmentation of the benzylidene acetal.

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Analysis: Infuse the sample solution directly into the source. Acquire spectra in positive ion mode.

-

Data Processing: Determine the accurate mass of the primary ion ([M+H]⁺ or [M+Na]⁺). Use the instrument's software to calculate the molecular formula that best fits the observed mass and isotopic pattern.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Architect

NMR is the most powerful technique for determining the covalent framework and relative stereochemistry of a molecule in solution.[14] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.

-

Expertise in Spectral Interpretation:

-

¹H NMR: The anomeric proton (H-1) is the key diagnostic signal. For an α-anomer, this appears as a doublet with a small coupling constant (³JH1,H2) of approximately 3-4 Hz.[15] The aromatic protons from the benzyl and benzylidene groups will appear in the ~7.2-7.5 ppm region. The benzylidene acetal proton (PhCH) typically resonates as a singlet around 5.5 ppm.

-

¹³C NMR: The anomeric carbon (C-1) signal for an α-glycoside is typically found around 95-100 ppm.

-

2D NMR: This is where the structure is truly pieced together.

-

COSY establishes the H-1 → H-2 → H-3 → H-4 proton connectivity around the pyranose ring.

-

HSQC links each proton to its directly attached carbon atom.

-

HMBC is the ultimate tool for confirming long-range connectivity. A crucial correlation will be observed between the lactyl methine proton (CH) and C-3 of the sugar ring, definitively proving the location of the ether linkage. Correlations from H-1 and the benzylic CH₂ protons to the anomeric carbon (C-1) confirm the benzyl glycoside structure.

-

-

| Assignment | ¹H Chemical Shift (ppm, expected) | ¹³C Chemical Shift (ppm, expected) | Key HMBC Correlations |

| H-1 (Anomeric) | ~4.8-5.0 (d, J ≈ 3.5 Hz) | ~98.0 | H-1 to C-3, C-5; H-1 to Benzylic C |

| H-2 | ~4.0-4.2 | ~54.0 | H-2 to C-1, C-3 |

| H-3 | ~3.8-4.0 | ~78.0 | H-3 to Lactyl CH |

| N-Acetyl (CH₃) | ~1.9-2.1 (s) | ~23.0 | N-Ac CH₃ to N-Ac C=O |

| Lactyl CH | ~4.3-4.5 (q) | ~75.0 | Lactyl CH to C-3; Lactyl CH to Lactyl COOH |

| Lactyl CH₃ | ~1.4-1.5 (d) | ~19.0 | Lactyl CH₃ to Lactyl CH |

| Benzylidene CH | ~5.5 (s) | ~101.0 | Benzylidene CH to C-4, C-6 |

| Benzyl CH₂ | ~4.5-4.8 (2H, m) | ~70.0 | Benzyl CH₂ to C-1 |

| Aromatic H | ~7.2-7.5 (m) | ~127-138 | - |

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

-

Acquisition: Record ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥500 MHz).

-

Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals, starting from unambiguous signals like the anomeric proton and systematically using the 2D correlation data to complete the assignments.

C. X-ray Crystallography: The Definitive 3D Blueprint

When a suitable single crystal can be grown, X-ray crystallography provides irrefutable proof of the molecule's three-dimensional structure, including the absolute stereochemistry of all chiral centers.[16][17]

-

Authoritative Grounding: This technique directly visualizes the electron density of the atoms in the crystal lattice, leaving no ambiguity about connectivity or stereochemical configuration.[18] It will definitively confirm:

-

The α-configuration at the anomeric center.

-

The (R)-configuration of the lactyl side chain.

-

The ⁴C₁ chair conformation of the glucopyranose ring.

-

The precise bond lengths and angles of the entire molecule.

-

Conclusion: A Synthesis of Evidence

The structure elucidation of a complex synthetic carbohydrate like α-Benzyl-4,6-O-benzylidene-muramic acid is a testament to the power of a multi-pronged analytical strategy. HRMS acts as the initial gatekeeper, confirming the elemental formula. NMR spectroscopy then meticulously maps the molecular architecture, defining atomic connectivity and relative stereochemistry. Finally, X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. By integrating these techniques, researchers and drug developers can proceed with confidence, knowing their foundational building blocks are structurally perfect, paving the way for the successful synthesis of next-generation probes and therapeutics targeting the bacterial cell wall.

References

- Creative Biolabs. (2025). Carbohydrate Analysis: A Comprehensive Guide to Understanding and Applying Carbohydrate Research.

- Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH.

- Grimes, C. L., et al. (n.d.). Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response. UDSpace - University of Delaware.

- University of Massachusetts. (n.d.). ANALYSIS OF CARBOHYDRATES.

- Theil, F. (2002). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education.

- Strange, R. E., & Kent, L. H. (1959). The isolation, characterization and chemical synthesis of muramic acid. Biochemical Journal.

- Herrero, M., Cifuentes, A., Ibáñez, E., & del Castillo, M. D. (n.d.). ADVANCED ANALYSIS OF CARBOHYDRATES IN FOODS. Digital CSIC.

- Chalk, P. A., et al. (1993). Synthesis and conformational analysis of muramic acid delta-lactam structures and their 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl) derivatives, characteristic of bacterial spore peptidoglycan. Carbohydrate Research.

- Boltje, T. J., Buskas, T., & Boons, G.-J. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.

- Fox, A., & Black, G. E. (1998). Electrospray tandem mass spectrometry for analysis of native muramic acid in whole bacterial cell hydrolysates. PubMed.

- Ragoussis, V., et al. (1996). A simple approach to the synthesis of muramic acid and isomuramic acid: 1H and 13C NMR characterisation. Carbohydrate Research.

- DeMeester, K. E., et al. (2022). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. PubMed Central.

- DeMeester, K. E., et al. (n.d.). Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis. SciSpace.

- DeMeester, K. E., et al. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology.

- Duus, J. Ø., Gotfredsen, C. H., & Bock, K. (2000). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews.

- Tanaka, H., & Takahashi, T. (2021). Benzylidene protection of diol. Glycoscience Protocols (GlycoPODv2).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Protection: Benzyl Groups in Advanced Carbohydrate Synthesis.

- Biamonte, M. A., et al. (2014). NMR and MD Analysis of the Bonding Interaction of Vancomycin with Muramyl Pentapeptide. Carbohydrate Research.

- BOC Sciences. (n.d.). CAS 19229-57-3 α-BENZYL-4,6-O-BENZYLIDENE-MURAMIC ACID.

- Biosynth. (n.d.). Benzyl-4,6-o-benzylidene-N-acetyl-α-muramic acid | 19229-57-3 | UAA22957.

- PubChem. (n.d.). N-Acetyl-Muramic Acid.

- Jeffrey, G. A. (1994). Crystallographic studies of carbohydrates. PubMed.

- Galan, M. C., et al. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Tetrahedron.

- Davies, G. J., et al. (2003). Mapping the conformational itinerary of beta-glycosidases by X-ray crystallography. PubMed.

Sources

- 1. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]

- 2. N-Acetyl-Muramic Acid | C11H19NO8 | CID 5462244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 8. biosynth.com [biosynth.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. A simple approach to the synthesis of muramic ... - Pergamos [pergamos.lib.uoa.gr]

- 12. nbinno.com [nbinno.com]

- 13. Electrospray tandem mass spectrometry for analysis of native muramic acid in whole bacterial cell hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. NMR and MD Analysis of the Bonding Interaction of Vancomycin with Muramyl Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and conformational analysis of muramic acid delta-lactam structures and their 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl) derivatives, characteristic of bacterial spore peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mapping the conformational itinerary of beta-glycosidases by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of α-Benzyl-4,6-O-benzylidene-muramic acid: A Technical Guide for Researchers

Introduction

α-Benzyl-4,6-O-benzylidene-muramic acid is a pivotal synthetic intermediate in carbohydrate chemistry, particularly in the construction of complex glycopeptides and studies related to bacterial cell wall biosynthesis.[1][2][3] Its rigid, protected structure allows for regioselective modifications, making it a valuable building block for the synthesis of fragments of peptidoglycan, which are essential for research in immunology and the development of novel antibacterial agents. Accurate structural elucidation and purity assessment of this compound are paramount for its successful application. This guide provides an in-depth analysis of the expected spectroscopic data for α-Benzyl-4,6-O-benzylidene-muramic acid, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The interpretations herein are grounded in the analysis of structurally related and well-characterized compounds.

Molecular Structure and Physicochemical Properties

α-Benzyl-4,6-O-benzylidene-muramic acid is a derivative of N-acetylmuramic acid where the anomeric hydroxyl group is protected as a benzyl ether and the 4- and 6-hydroxyl groups are protected as a benzylidene acetal.[4][]

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₉NO₈ | [4][] |

| Molecular Weight | 471.5 g/mol | [4][] |

| CAS Number | 19229-57-3 | [4] |

| Appearance | White to off-white solid | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For α-Benzyl-4,6-O-benzylidene-muramic acid, both ¹H and ¹³C NMR will provide a detailed picture of the molecular framework. The following predictions are based on known spectral data for similar compounds like methyl 4,6-O-benzylidene-alpha-D-glucopyranoside and other N-acetylated amino sugars.[7][8]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex, with distinct regions for aromatic, anomeric, sugar ring, and aliphatic protons.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Notes |

| Aromatic (10H) | 7.20 - 7.50 | m | - | Protons of the benzyl and benzylidene groups. |

| Benzylidene acetal CH | 5.50 - 5.60 | s | - | Characteristic singlet for the acetal proton. |

| Anomeric H-1 | ~4.90 | d | ~3.5 | The small coupling constant is characteristic of an α-anomer. |

| Benzyl CH₂ | 4.50 - 4.80 | m (ABq) | ~12.0 | Diastereotopic protons of the benzyl ether. |

| Sugar Ring (H-2 to H-6) | 3.50 - 4.40 | m | - | A complex, overlapping region of multiplets. |

| Lactyl CH | ~4.10 | q | ~7.0 | Quartet due to coupling with the lactyl methyl protons. |

| N-Acetyl CH₃ | ~2.00 | s | - | A sharp singlet for the acetamido methyl group. |

| Lactyl CH₃ | ~1.40 | d | ~7.0 | Doublet due to coupling with the lactyl methine proton. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, providing a carbon fingerprint.

| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |

| Carboxyl C=O | 170 - 175 | Carboxylic acid of the muramic acid moiety. |

| Amide C=O | ~170 | N-acetyl carbonyl. |

| Aromatic | 125 - 140 | Phenyl carbons of the benzyl and benzylidene groups. |

| Benzylidene acetal C | ~101 | Characteristic chemical shift for the acetal carbon. |

| Anomeric C-1 | ~98 | α-Anomeric carbon. |

| Sugar Ring (C-2 to C-6) | 60 - 85 | Carbons of the pyranose ring. |

| Benzyl CH₂ | ~70 | Methylene carbon of the benzyl ether. |

| Lactyl CH | ~75 | Methine carbon of the lactyl group. |

| N-Acetyl CH₃ | ~23 | Methyl carbon of the N-acetyl group. |

| Lactyl CH₃ | ~18 | Methyl carbon of the lactyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Proton-decoupled acquisition.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing: Apply a Fourier transform with an appropriate window function, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Predicted Fragmentation Pattern (Electrospray Ionization - ESI):

-

[M+H]⁺: Expected at m/z 472.5.

-

[M+Na]⁺: Expected at m/z 494.5.

-

Key Fragments:

-

Loss of the benzyl group (C₇H₇, 91 Da).

-

Loss of the benzylidene group (C₇H₆, 90 Da).

-

Cleavage of the glycosidic bond.

-

Loss of the lactyl group (C₃H₅O₂, 73 Da).

-

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Parameters:

-

Ionization mode: Positive or negative ion mode.

-

Capillary voltage: 3-4 kV.

-

Source temperature: 100-150 °C.

-

Nebulizer gas: Nitrogen.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 3300 - 2500 | Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=O (Carboxylic acid) | ~1720 | Strong |

| C=O (Amide I) | ~1650 | Strong |

| N-H (Amide II) | ~1550 | Medium |

| C=C (Aromatic) | 1600 - 1450 | Medium |

| C-O (Ethers, acetal) | 1250 - 1000 | Strong |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument: A Fourier-transform infrared spectrometer.

-

Parameters:

-

Scan range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Analysis: Correlate the observed absorption bands with known functional group frequencies.

Synthesis and Purification Workflow

The synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid typically involves several key steps, each requiring careful monitoring and purification.

Caption: Inter-validation of spectroscopic data for structural confirmation.

Conclusion

References

-

Glycobiology. Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside. [Link]

-

NIH. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. [Link]

-

SpectraBase. 2-Acetamido-2-deoxy-4,6-o-benzylidene-.beta.-D-glucopyranose - Optional[13C NMR]. [Link]

-

UDSpace - University of Delaware. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response. [Link]

-

PMC. Characterization of an N-Acetylmuramic Acid/N-Acetylglucosamine Kinase of Clostridium acetobutylicum. [Link]

Sources

- 1. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]

- 3. Characterization of an N-Acetylmuramic Acid/N-Acetylglucosamine Kinase of Clostridium acetobutylicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 6. Benzyl-2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside - SRIRAMCHEM [sriramchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. METHYL 4,6-O-BENZYLIDENE-ALPHA-D-GLUCOPYRANOSIDE(3162-96-7) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Solubility of α-Benzyl-4,6-O-benzylidene-muramic Acid in Organic Solvents

Abstract

α-Benzyl-4,6-O-benzylidene-muramic acid is a pivotal, protected derivative of N-acetylmuramic acid, a cornerstone component of bacterial peptidoglycan. Its utility as a synthetic intermediate in the development of novel antibiotics, immunomodulators, and probes for bacterial cell wall biosynthesis is well-established. However, successful synthesis, purification, and application of this complex molecule are critically dependent on a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility profile of α-Benzyl-4,6-O-benzylidene-muramic acid. We bridge theoretical principles with practical, field-proven methodologies to offer researchers a predictive framework and actionable protocols for solvent selection in synthesis, purification, and analytical applications.

Section 1: Introduction to α-Benzyl-4,6-O-benzylidene-muramic Acid

1.1 Chemical Structure and Physicochemical Properties

α-Benzyl-4,6-O-benzylidene-muramic acid is a structurally complex molecule featuring a protected carbohydrate core. The strategic placement of benzyl and benzylidene protecting groups facilitates regioselective modifications at other positions, but profoundly influences its physical properties, particularly solubility.

dot graph { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135568160&t=l"]; caption [label="Figure 1: Chemical Structure of α-Benzyl-4,6-O-benzylidene-muramic acid.", fontsize=10]; } .

Caption: Figure 1: Chemical Structure of α-Benzyl-4,6-O-benzylidene-muramic acid.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 19229-57-3 | [][2] |

| Molecular Formula | C₂₅H₂₉NO₈ | [] |

| Molecular Weight | 471.5 g/mol | [][2] |

| Appearance | Typically a white solid | [3] |

1.2 Significance in Research and Development

This protected muramic acid derivative serves as a crucial building block in medicinal chemistry and chemical biology. Its structure allows for the synthesis of complex glycopeptides and muramyl dipeptide (MDP) analogues, which are potent immunomodulatory agents. Understanding its solubility is the first step in designing efficient reaction and purification schemes, ensuring high yield and purity of these high-value compounds.

1.3 The Challenge of Solubility Prediction

Predicting the solubility of a molecule like α-Benzyl-4,6-O-benzylidene-muramic acid is non-trivial. It possesses a delicate balance of hydrophobic and hydrophilic features:

-

Hydrophobic Regions: The large, non-polar benzyl and benzylidene groups contribute significantly to its solubility in organic solvents.

-

Hydrophilic/Polar Regions: The core glucose-derived ring, the N-acetyl group, ether linkages, and especially the free carboxylic acid group introduce polarity and the capacity for hydrogen bonding.

This duality means that no single solvent is likely to be universally optimal, necessitating a systematic and rational approach to solvent selection.

Section 2: Theoretical Principles of Solubility

2.1 The "Like Dissolves Like" Paradigm

The foundational principle governing solubility is "like dissolves like."[4] This means polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[5] The solubility of α-Benzyl-4,6-O-benzylidene-muramic acid is dictated by the energetic favorability of interactions between its functional groups and the solvent molecules compared to the interactions within its own crystal lattice.

2.2 Impact of Functional Groups on Solubility Profile

Each functional group imparts specific characteristics that influence the molecule's overall solubility.[6]

-

Carboxylic Acid (-COOH): This is the most influential polar group. It can act as a hydrogen bond donor and acceptor. Crucially, it is acidic and will react with bases to form a highly polar, water-soluble carboxylate salt.[7] This property is often exploited for purification via acid-base extraction.

-

Benzyl Ether (-OCH₂Ph) & Benzylidene Acetal (-OCH(Ph)O-): These large, aromatic groups are non-polar and hydrophobic. They significantly decrease water solubility but promote solubility in solvents that can engage in π-stacking or have a non-polar character, such as chlorinated solvents and some aromatic hydrocarbons.

-

N-Acetyl Group (-NHC(O)CH₃): This amide group is polar and can accept hydrogen bonds.[8] Its presence increases polarity compared to a simple amine.

-

Hydroxyl and Ether Groups (on the sugar ring): These contribute to the molecule's polarity and ability to form hydrogen bonds, favoring solubility in more polar solvents.

Section 3: Qualitative and Quantitative Solubility Assessment

A systematic approach to determining solubility is essential for efficiency and reproducibility. The following workflow provides a robust framework for solvent screening.

3.1 Rationale for Solvent Selection

The selection of test solvents should span the full polarity spectrum. A logical progression is to start with non-polar solvents and gradually increase polarity, including both protic (can donate H-bonds) and aprotic (cannot donate H-bonds) options.

3.2 Experimental Protocol: Qualitative Solubility Determination

This protocol provides a standardized method for rapidly assessing solubility at room temperature, which is crucial for chromatography and initial reaction setup.

Materials:

-

α-Benzyl-4,6-O-benzylidene-muramic acid

-

Small test tubes (e.g., 10 x 75 mm)

-

Graduated micropipette or small graduated cylinder

-

Vortex mixer

-

A range of organic solvents (see Table 2)

Procedure:

-

Aliquot the Compound: Weigh approximately 10-20 mg of α-Benzyl-4,6-O-benzylidene-muramic acid into a small, dry test tube.

-

Initial Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.

-

Agitation: Vigorously shake or vortex the tube for 60 seconds.[4]

-

Observation: Observe the mixture against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, add another 0.5 mL of solvent and repeat steps 3 and 4. Continue this process up to a total volume of 3.0 mL.

-

Classification: Classify the solubility based on the total amount of solvent required. A common benchmark is that a compound is considered "soluble" if more than 30 mg dissolves in 1 mL of solvent. For this qualitative test, solubility in ≤ 1 mL is considered high.

3.3 Workflow Diagram for Solubility Testing